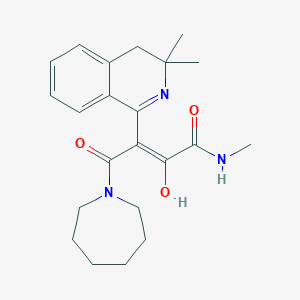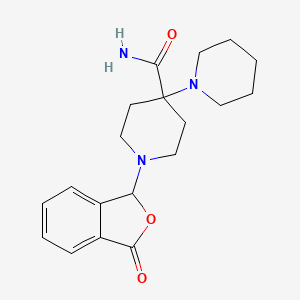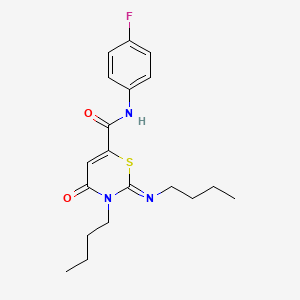
(3E)-4-(azepan-1-yl)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-N-methyl-2,4-dioxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3E)-4-(1-AZEPANYL)-3-(3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDENE)-N-METHYL-2,4-DIOXOBUTANAMIDE” is a complex organic molecule. It features multiple functional groups, including an azepane ring, a dihydroisoquinoline moiety, and a dioxobutanamide structure. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the azepane ring, the dihydroisoquinoline core, and the final coupling to form the dioxobutanamide structure. Typical synthetic routes might include:
Formation of the Azepane Ring: This could involve cyclization reactions starting from linear precursors.
Synthesis of the Dihydroisoquinoline Core: This might be achieved through hydrogenation of isoquinoline derivatives.
Coupling Reactions: The final step would involve coupling the azepane and dihydroisoquinoline units with the dioxobutanamide moiety under specific conditions, possibly using catalysts or activating agents.
Industrial Production Methods
Industrial production would scale up these laboratory methods, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potentially altering the dihydroisoquinoline moiety.
Reduction: Possibly affecting the azepane ring or other functional groups.
Substitution: Likely at positions where functional groups are attached.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution Reagents: Like halogens or nucleophiles under appropriate conditions.
Major Products
The products of these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with modified biological or chemical properties.
Scientific Research Applications
This compound could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potentially as a probe to study biological pathways or as a lead compound in drug discovery.
Medicine: It might exhibit pharmacological activities, making it a candidate for therapeutic development.
Industry: Could be used in the synthesis of materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interaction with biological targets. It might bind to specific receptors, enzymes, or other proteins, modulating their activity and leading to physiological effects. Detailed studies would be required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
- (3E)-4-(1-Piperidinyl)-3-(3,3-Dimethyl-3,4-Dihydro-1(2H)-Isoquinolinylidene)-N-Methyl-2,4-Dioxobutanamide
- (3E)-4-(1-Morpholinyl)-3-(3,3-Dimethyl-3,4-Dihydro-1(2H)-Isoquinolinylidene)-N-Methyl-2,4-Dioxobutanamide
Uniqueness
The unique combination of functional groups in “(3E)-4-(1-AZEPANYL)-3-(3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDENE)-N-METHYL-2,4-DIOXOBUTANAMIDE” might confer distinct biological activities or chemical reactivity, setting it apart from similar compounds.
Properties
Molecular Formula |
C22H29N3O3 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(Z)-4-(azepan-1-yl)-3-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-hydroxy-N-methyl-4-oxobut-2-enamide |
InChI |
InChI=1S/C22H29N3O3/c1-22(2)14-15-10-6-7-11-16(15)18(24-22)17(19(26)20(27)23-3)21(28)25-12-8-4-5-9-13-25/h6-7,10-11,26H,4-5,8-9,12-14H2,1-3H3,(H,23,27)/b19-17- |
InChI Key |
WUNSPBSQCVLQGI-ZPHPHTNESA-N |
Isomeric SMILES |
CC1(CC2=CC=CC=C2C(=N1)/C(=C(\C(=O)NC)/O)/C(=O)N3CCCCCC3)C |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)C(=C(C(=O)NC)O)C(=O)N3CCCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-4-butoxybenzamide](/img/structure/B11077919.png)

![11-(4-ethylphenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11077931.png)
![3-(3-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11077937.png)
![(1E)-N'-[(4-chlorophenyl)sulfonyl]-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]ethanimidamide](/img/structure/B11077943.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11077944.png)
![Methyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate](/img/structure/B11077945.png)

![12-[3-bromo-4-(dimethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11077952.png)
![9,9-Dimethyl-8-phenyl-7-oxaspiro[4.5]decane-6,10-dione](/img/structure/B11077971.png)
![5-(2,6-Difluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11077977.png)
![3-[(2-Methyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B11077980.png)
![(5E)-5-[4-(diethylamino)benzylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11077987.png)
![6-nitro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B11078015.png)
